molecular formula C12H16F2N2 B11817013 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Katalognummer: B11817013
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: CLYKXGWKSBKPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is an organic compound that features a difluorophenyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and pyrrolidine.

    Reaction Conditions: The reaction may involve nucleophilic substitution where the pyrrolidine ring is introduced to the difluorobenzene under basic conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could potentially modify the difluorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine would involve its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group might enhance binding affinity, while the pyrrolidine ring could influence the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
  • 2-(2,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Uniqueness

The presence of the difluorophenyl group in 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine may confer unique properties such as increased metabolic stability and specific binding interactions compared to its analogs.

Eigenschaften

Molekularformel

C12H16F2N2

Molekulargewicht

226.27 g/mol

IUPAC-Name

2-(2,5-difluorophenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H16F2N2/c13-9-3-4-11(14)10(7-9)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2

InChI-Schlüssel

CLYKXGWKSBKPPK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(CN)C2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.